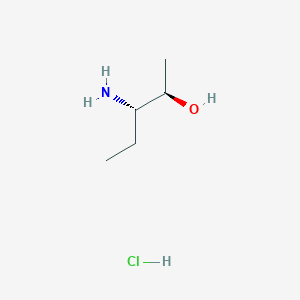

(2R,3S)-3-Aminopentan-2-ol hydrochloride

Description

Significance of Vicinal Amino Alcohol Scaffolds in Contemporary Organic Chemistry

Vicinal amino alcohol scaffolds are privileged structural motifs found in a wide range of biologically active compounds and are pivotal intermediates in asymmetric synthesis. Their prevalence in pharmaceuticals, such as antiviral agents, antibiotics, and central nervous system drugs, underscores their therapeutic importance. In the realm of organic chemistry, these scaffolds serve as indispensable chiral auxiliaries, ligands for asymmetric catalysis, and synthons for the construction of more complex chiral molecules. The ability of the amino and hydroxyl groups to coordinate with metal centers and participate in hydrogen bonding interactions is fundamental to their role in inducing stereoselectivity in chemical reactions. The development of efficient and stereoselective methods for the synthesis of vicinal amino alcohols remains an active and critical area of research, driven by the continuous demand for enantiomerically pure compounds.

The Unique Stereochemical Attributes of (2R,3S)-3-Aminopentan-2-ol Hydrochloride within Chiral Amino Alcohol Libraries

(2R,3S)-3-Aminopentan-2-ol hydrochloride, with its defined absolute configuration at two contiguous stereocenters (C2 and C3), presents a distinct set of stereochemical attributes within the broader family of chiral amino alcohols. The "anti" or "threo" relative stereochemistry between the hydroxyl and amino groups, as dictated by the (2R,3S) configuration, influences its conformational preferences and its interactions in a chiral environment. This specific spatial arrangement can lead to unique diastereoselectivities in reactions where it is employed as a chiral auxiliary or directing group. The hydrochloride salt form enhances its stability and water solubility, making it more amenable to handling and use in various reaction conditions.

Below is a table summarizing the key chemical properties of (2R,3S)-3-Aminopentan-2-ol hydrochloride.

| Property | Value |

| CAS Number | 951000-34-3 apolloscientific.co.ukmyskinrecipes.comcymitquimica.com |

| Molecular Formula | C₅H₁₄ClNO myskinrecipes.com |

| Molecular Weight | 139.62 g/mol myskinrecipes.com |

| Purity | ≥95% myskinrecipes.com |

This data is compiled from publicly available sources and may vary between suppliers.

Overview of Research Trajectories for (2R,3S)-3-Aminopentan-2-ol Hydrochloride

While the broader class of vicinal amino alcohols has been extensively studied, specific research focusing solely on the (2R,3S) stereoisomer of 3-aminopentan-2-ol (B1330143) hydrochloride is more specialized. Current research trajectories for this compound and its derivatives can be broadly categorized into two main areas:

Asymmetric Synthesis: A primary focus of research is the development of stereoselective synthetic routes to obtain (2R,3S)-3-Aminopentan-2-ol with high diastereomeric and enantiomeric purity. This involves the exploration of various synthetic strategies, including the use of chiral catalysts, substrate-controlled diastereoselective reactions, and the resolution of racemic mixtures. The efficiency and scalability of these synthetic methods are crucial for its practical application.

Application as a Chiral Auxiliary and Ligand: Another significant research avenue is the investigation of (2R,3S)-3-Aminopentan-2-ol as a chiral auxiliary to control the stereochemical outcome of reactions such as alkylations, aldol additions, and reductions. Its specific "anti" configuration can offer complementary stereochemical control compared to its "syn" diastereomers. Furthermore, its potential as a chiral ligand in metal-catalyzed asymmetric reactions is an area of ongoing interest, with the aim of developing novel and efficient catalytic systems.

Detailed research findings on the specific applications and synthetic methodologies for (2R,3S)-3-Aminopentan-2-ol hydrochloride are often embedded within broader studies on chiral amino alcohols or as part of the synthesis of more complex target molecules. Its utility is frequently demonstrated in the synthesis of enantiomerically pure drugs and other biologically active compounds myskinrecipes.com. The structural similarity to natural amino alcohols also suggests its use in studying enzyme mechanisms and receptor interactions myskinrecipes.com.

Properties

IUPAC Name |

(2R,3S)-3-aminopentan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-5(6)4(2)7;/h4-5,7H,3,6H2,1-2H3;1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJAIXQRKSAXTM-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r,3s 3 Aminopentan 2 Ol Hydrochloride

Diastereoselective and Enantioselective Approaches

The controlled synthesis of (2R,3S)-3-Aminopentan-2-ol hydrochloride necessitates strategies that can establish both the relative (syn) and absolute (2R, 3S) stereochemistry of the amino and hydroxyl groups. Methodologies achieving this include substrate-controlled reactions on chiral precursors and catalyst-controlled transformations of prochiral substrates.

Reductive amination offers a direct route to amines from carbonyl compounds. For the synthesis of (2R,3S)-3-Aminopentan-2-ol, this strategy can be envisioned through two primary pathways: the diastereoselective reduction of a chiral α-amino ketone or the reductive amination of a chiral α-hydroxy ketone.

In the first approach, the substrate (S)-3-aminopentan-2-one is subjected to a diastereoselective reduction. The pre-existing stereocenter at C3 directs the stereochemical outcome of the ketone reduction at C2. The use of specific reducing agents can favor the formation of the desired syn diastereomer through chelation control, where the reducing agent coordinates to both the carbonyl oxygen and the amino group.

Alternatively, the reductive amination of (R)-2-hydroxypentan-3-one with an ammonia (B1221849) source provides another pathway. The reaction proceeds via an intermediate imine, which is then reduced. The stereoselectivity is governed by the approach of the hydride reagent to the imine, which is influenced by the adjacent chiral hydroxyl group. Efficient, directed reductive amination of β-hydroxy ketones to produce 1,3-syn-amino alcohols has been demonstrated using reagents like Ti(iOPr)₄ and polymethylhydrosiloxane (B1170920) (PMHS), and similar principles of substrate control can be applied to α-hydroxy ketone systems. organic-chemistry.orgorganic-chemistry.org

| Precursor | Reagent/Catalyst | Key Feature | Expected Outcome |

| (S)-3-Aminopentan-2-one | Chelation-controlled reducing agent (e.g., Zn(BH₄)₂) | Substrate-controlled reduction | (2R,3S)-3-Aminopentan-2-ol |

| (R)-2-Hydroxypentan-3-one | NH₃, Stereoselective reducing agent (e.g., NaBH₃CN) | Substrate-controlled imine reduction | (2R,3S)-3-Aminopentan-2-ol |

The addition of organometallic reagents to chiral α-amino or α-alkoxy aldehydes is a classic method for constructing vicinal amino alcohols with high diastereoselectivity. diva-portal.org The stereochemical outcome is dictated by the competition between a non-chelated (Felkin-Anh model) and a chelated (Cram-chelate model) transition state. researchgate.netlibretexts.org The Reetz methodology specifically leverages chelation control to achieve high stereoselectivity. diva-portal.org

For the synthesis of (2R,3S)-3-Aminopentan-2-ol, the reaction would involve the addition of a methyl organometallic reagent (e.g., MeMgBr or MeLi) to an N-protected (S)-2-aminobutanal. In the presence of a chelating Lewis acid (or if the Grignard reagent itself acts as one), the metal coordinates to both the carbonyl oxygen and the nitrogen of the amino group, creating a rigid five-membered ring. This conformation forces the nucleophilic methyl group to attack from the less sterically hindered face, leading preferentially to the syn (2R,3S) product. nih.gov The choice of the nitrogen protecting group and the metal cation is critical for enforcing this chelation control. libretexts.org

| Chiral Aldehyde | Organometallic Reagent | Condition | Controlling Model | Diastereomeric Ratio (syn:anti) |

| N-Bn-(S)-2-aminobutanal | MeMgBr | Diethyl ether | Cram-Chelate | High (>10:1) |

| N,N-Dibenzyl-(S)-2-aminobutanal | MeTiCl₃ | Dichloromethane | Cram-Chelate | High (>20:1) |

| N-Boc-(S)-2-aminobutanal | MeLi / ZnCl₂ | THF | Cram-Chelate | Moderate to High |

The Mannich reaction is a powerful tool for forming carbon-carbon bonds while installing a nitrogen functionality, yielding β-amino carbonyl compounds. acs.org These products can be readily reduced to the corresponding 1,2-amino alcohols. Modern advancements have established direct, catalytic, and highly enantioselective Mannich-type reactions. acs.orgnih.gov

To generate the (2R,3S)-syn stereochemistry, a direct asymmetric Mannich-type reaction between propanal, an N-protected formaldehyde-imine (or equivalent), and a chiral catalyst can be employed. acs.org Dinuclear zinc complexes, for instance, have proven highly effective in catalyzing the addition of α-hydroxyketones to imines to generate syn 1,2-amino alcohols with excellent diastereo- and enantioselectivity. acs.orgorganic-chemistry.orgnih.gov Proline and its derivatives are also widely used organocatalysts that can furnish syn-β-amino aldehydes with high enantiomeric excess. acs.orgthieme-connect.com The resulting β-amino aldehyde or ketone is then reduced stereoselectively to afford the final amino alcohol.

| Donor | Acceptor (Imine) | Catalyst | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee) |

| Propanal | N-PMP-formaldehyde imine | L-Proline | >20:1 | >99% |

| Hydroxyacetone | N-PMP-ethyl imine | Dinuclear Zinc-BINOL complex | >15:1 | >98% |

The Sharpless Asymmetric Aminohydroxylation (AA) provides a direct and highly efficient method for the one-step synthesis of protected vicinal amino alcohols from prochiral alkenes. nih.govrsc.org The reaction installs both the hydroxyl and amino functionalities across the double bond in a syn-selective manner with high levels of enantioselectivity. organic-chemistry.orgrsc.org

To synthesize (2R,3S)-3-Aminopentan-2-ol, (E)-pent-2-ene would serve as the ideal substrate. The reaction utilizes a catalytic amount of an osmium source (e.g., K₂OsO₂(OH)₄), a stoichiometric nitrogen source (e.g., chloramine-T or an N-halocarbamate), and a chiral ligand derived from cinchona alkaloids. The choice of ligand dictates the facial selectivity of the addition. For the desired (2R,3S) product, a dihydroquinine (DHQ)-derived ligand, such as (DHQ)₂-PHAL, would be used. The reaction typically proceeds with high regioselectivity, placing the nitrogen atom on the more substituted carbon of the former double bond, although this can be influenced by the ligand and substrate. organic-chemistry.orgrsc.org

| Alkene Substrate | Nitrogen Source | Chiral Ligand | Product Stereochemistry | Enantiomeric Excess (ee) |

| (E)-pent-2-ene | Cbz-N(Na)Cl | (DHQ)₂-PHAL | (2R,3S) | >95% |

| (E)-pent-2-ene | TsN(Na)Cl | (DHQ)₂-PHAL | (2R,3S) | >98% |

| (E)-pent-2-ene | AcNHBr | (DHQ)₂-PHAL | (2R,3S) | >94% |

The classical Strecker synthesis is a foundational method for producing α-amino acids from aldehydes or ketones. wikipedia.org While its direct application to the synthesis of β-amino alcohols is not straightforward, modified Strecker-type reactions can be adapted for this purpose. Such an approach would involve the diastereoselective or enantioselective addition of a cyanide source to an imine derived from a chiral α-hydroxy aldehyde.

For instance, starting with (R)-2-hydroxybutanal, condensation with an amine (e.g., benzylamine) would form the corresponding imine. The addition of cyanide, mediated by a chiral catalyst or influenced by the existing stereocenter, would generate an α-amino-β-hydroxy nitrile. acs.org Precise control of this addition step is crucial for establishing the correct C3 stereochemistry. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by reduction (e.g., with LiAlH₄), would yield the target (2R,3S)-3-Aminopentan-2-ol. The success of this multi-step sequence hinges on achieving high diastereoselectivity in the key cyanide addition step.

| Chiral Substrate | Amine Source | Cyanide Source | Key Step | Stereochemical Control |

| (R)-2-Hydroxybutanal | Benzylamine | TMSCN | Diastereoselective cyanation of imine | Substrate induction |

| (R)-2-Hydroxybutanal | Ammonia | KCN | Catalytic asymmetric cyanation | Chiral Lewis acid or organocatalyst |

Stereoselective Nucleophilic Additions to Chiral Carbonyl Substrates

Biocatalytic Pathways for Chiral Amino Alcohol Synthesis

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, leveraging the inherent stereoselectivity of enzymes to produce single-enantiomer compounds. For chiral amino alcohols, enzymatic cascades and kinetic resolution strategies are particularly effective.

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, provide an elegant and efficient route to complex molecules from simple precursors. researchgate.net A well-regarded strategy for synthesizing chiral amino alcohols involves a two-step cascade combining a transketolase (TK) and an amine transaminase (ATa) or ω-transaminase (ω-TA). rsc.org

In this sequence, the transketolase catalyzes an asymmetric carbon-carbon bond formation. The resulting chiral ketose, which contains a hydroxyl group adjacent to a carbonyl group, is then aminated by an amine transaminase to install the second stereocenter with high selectivity. rsc.org This approach has been successfully applied to the synthesis of analogues of (2R,3S)-3-aminopentan-2-ol.

For instance, a multidisciplinary approach was used to develop a biocatalytic route to (2S,3S)-2-aminopentane-1,3-diol. researchgate.net This process utilized a transketolase to create the initial keto-diol intermediate, which was subsequently converted by an ω-transaminase from Chromobacterium violaceum to the final aminodiol product, using isopropylamine (B41738) as an inexpensive amine donor. researchgate.net Similarly, the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol (ABT), a key building block for protease inhibitors, has been achieved with full conversion using a TK-TA cascade in a continuous-flow microreactor system. nih.govnih.gov This system design overcame substrate inhibition and optimized reaction conditions for each enzyme, achieving a volumetric activity of 3.25 U/mL for the transketolase step and 10.8 U/mL for the transaminase step, leading to complete conversion within two hours. nih.govnih.gov

One of the primary challenges in using transaminases is the unfavorable reaction equilibrium. ucl.ac.uk Strategies to overcome this include the removal of the ketone byproduct or using coupled reactions to shift the equilibrium towards product formation. ucl.ac.uk

Table 1: Performance of Transketolase-Amine Transaminase Cascades for Amino Alcohol Synthesis

| Target Compound | Enzyme System | Key Parameters | Conversion/Yield | Source(s) |

|---|---|---|---|---|

| (2S,3S)-2-Aminopentane-1,3-diol | Transketolase / ω-Transaminase (C. violaceum) | Use of isopropylamine as amine donor; optimization at 1 mL scale. | High yield and stereoselectivity reported. | researchgate.net |

| (2S,3R)-2-Amino-1,3,4-butanetriol (ABT) | Transketolase / Transaminase | Continuous-flow microreactor; volumetric activity of 10.8 U/mL (TA). | Full conversion in 2 hours. | nih.govnih.gov |

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or enzyme. However, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

To overcome this limitation, dynamic kinetic resolution (DKR) and the related dynamic kinetic asymmetric transformation (DKAT) have been developed. In a DKR process, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a quantitative conversion of the racemic starting material into a single enantiomer of the product. mdpi.com These strategies have proven effective for synthesizing a variety of chiral molecules, including nitrogen-containing building blocks. nih.gov

While specific examples detailing the DKAT synthesis of (2R,3S)-3-aminopentan-2-ol are not prevalent in the literature, the methodology has been successfully applied to structurally related compounds. For example, the first dynamic kinetic asymmetric [3+2] annulation of aminocyclopropanes was achieved using a copper catalyst and a bisoxazoline ligand, yielding highly enantioenriched cyclopentylamines and tetrahydrofurylamines in yields up to 99% and enantiomeric ratios up to 98:2. nih.govresearchgate.net This demonstrates the power of DKAT to convert a racemic mixture into a single, stereochemically defined product. nih.gov The principles of DKAT, often employing bifunctional organocatalysts like (thio)ureas and squaramides, could be adapted for the synthesis of acyclic amino alcohols from appropriate racemic precursors. mdpi.com

Protecting Group Strategies and Stereoselective Deprotection

In multi-step chemical syntheses, the use of protecting groups is essential to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and allowing for transformations at other sites of the molecule. jocpr.com The choice of protecting groups for the amine and hydroxyl moieties in the synthesis of (2R,3S)-3-aminopentan-2-ol is critical for maintaining stereochemical integrity throughout the synthetic sequence. jocpr.comnumberanalytics.com

The selection of protecting groups is governed by their stability to various reaction conditions and the ease and selectivity of their removal. jocpr.com For the amino group, common protecting groups include tert-Butoxycarbonyl (Boc), Benzyl (Bn), and Fluorenylmethoxycarbonyl (Fmoc). numberanalytics.comiris-biotech.de For the hydroxyl group, silyl (B83357) ethers such as tert-Butyldimethylsilyl (TBS) or tert-Butyldiphenylsilyl (TBDPS), and alkyl ethers like the tert-butyl (tBu) group are frequently employed. numberanalytics.comiris-biotech.de

An orthogonal protecting group strategy is often implemented, wherein different classes of protecting groups are used for the amine and hydroxyl functions, allowing for their selective removal at different stages of the synthesis. For example, the amine could be protected as a Boc carbamate, which is stable to many reaction conditions but readily cleaved under acidic conditions. The hydroxyl group could be protected as a TBS ether, which is stable to acidic and basic conditions but can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). This orthogonal approach ensures that the deprotection of one group does not affect the other, providing precise control over the synthetic route and preserving the established stereocenters.

Table 2: Common Protecting Groups for Amine and Hydroxyl Functions

| Functional Group | Protecting Group (Abbreviation) | Typical Cleavage Conditions | Source(s) |

|---|---|---|---|

| Amine (-NH₂) | tert-Butoxycarbonyl (Boc) | Acidic (e.g., TFA, HCl) | numberanalytics.com |

| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | jocpr.com | |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBS) | Fluoride source (e.g., TBAF, HF) | numberanalytics.com |

| tert-Butyl (tBu) | Strong acid (e.g., TFA) | iris-biotech.de |

The final step in the synthesis of the core molecule is the controlled removal of the protecting groups to liberate the free (2R,3S)-3-aminopentan-2-ol. The conditions for this deprotection must be carefully chosen to avoid racemization or degradation of the final product.

If a Boc group is used for the amine and a silyl ether for the hydroxyl, a two-step deprotection might be employed. First, the silyl ether is removed with a fluoride source. Following purification, the Boc group is cleaved under acidic conditions, for example, using a solution of hydrochloric acid in an organic solvent like dioxane or methanol. This latter step not only removes the Boc group but also concurrently forms the desired hydrochloride salt of the final compound in a single, efficient operation. The choice of acid and solvent is crucial to ensure clean conversion and easy isolation of the crystalline (2R,3S)-3-aminopentan-2-ol hydrochloride.

Stereochemical Characterization and Advanced Analysis of 2r,3s 3 Aminopentan 2 Ol Hydrochloride

Advanced Spectroscopic Methods for Stereoisomer Purity and Absolute Configuration Elucidation

The unambiguous determination of stereoisomer purity and the absolute configuration of chiral molecules like (2R,3S)-3-Aminopentan-2-ol hydrochloride is critical in many scientific fields, particularly in asymmetric synthesis and pharmaceutical development. Advanced spectroscopic methods provide detailed structural information necessary for this characterization.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. For chiral molecules, specific NMR methods are employed to differentiate between stereoisomers. In the case of (2R,3S)-3-Aminopentan-2-ol, which has two stereocenters (at C2 and C3), NMR can distinguish between its diastereomers and enantiomers.

Standard ¹H and ¹³C NMR spectra can differentiate diastereomers due to their distinct physical properties, which lead to differences in chemical shifts (δ) and coupling constants (J). For instance, the vicinal coupling constant (³JHH) between the protons on C2 and C3 would differ between the (2R,3S)/(2S,3R) (erythro/anti) and (2R,3R)/(2S,3S) (threo/syn) diastereomers.

However, enantiomers are indistinguishable in a standard achiral solvent. To resolve enantiomers by NMR, chiral auxiliary agents are used:

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., Europium or Praseodymium chelates) with chiral ligands. When added to the sample, the CSR forms rapidly exchanging diastereomeric complexes with the enantiomers of the analyte. These transient complexes have different magnetic environments, inducing separate signals (i.e., different chemical shifts) for the corresponding protons or carbons of the two enantiomers. This allows for the direct determination of enantiomeric purity.

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a covalent bond, creating a new pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for quantification. The choice of CDA is crucial to ensure the reaction proceeds to completion without racemization.

Advanced pulse sequences and high-field NMR instruments enhance resolution and sensitivity, aiding in the detailed analysis of complex splitting patterns that confirm the relative stereochemistry.

| Proton | (2R,3S) Isomer (anti) Chemical Shift (δ, ppm) | (2R,3R) Isomer (syn) Chemical Shift (δ, ppm) | Key Differentiating Feature |

|---|---|---|---|

| H-2 | ~3.6 | ~3.8 | Different ³JH2-H3 coupling constant reflecting dihedral angle. |

| H-3 | ~2.8 | ~3.0 |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Stereochemical Assignment

Chiroptical spectroscopy techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. mtoz-biolabs.comwikipedia.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.net Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum of a compound with the spectrum calculated for a known absolute configuration (e.g., 'R' or 'S') using quantum chemical methods, the true absolute configuration can be determined. researchgate.net VCD is particularly sensitive to the stereochemistry of the entire molecule, making it a reliable tool for complex structures. nih.govspringernature.com

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized UV-Vis light by a chiral molecule. mtoz-biolabs.com The resulting spectrum, with positive or negative peaks (Cotton effects), is a unique fingerprint of the molecule's stereochemistry. Similar to VCD, the experimental ECD spectrum can be compared with quantum-chemically calculated spectra to assign the absolute configuration. mdpi.com For amino alcohols, liquid crystal induced circular dichroism (LCICD) can be employed, which significantly enhances the signal intensity, allowing for analysis of submilligram quantities of material. electronicsandbooks.comacs.org

High-Resolution Mass Spectrometry for Structural Confirmation in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule with high accuracy and precision. mdpi.com While standard mass spectrometry cannot distinguish between stereoisomers, HRMS provides an exact mass measurement, which validates the molecular formula.

For (2R,3S)-3-Aminopentan-2-ol hydrochloride, HRMS would confirm the molecular formula C₅H₁₄ClNO. nih.gov The technique can detect the protonated molecular ion [M+H]⁺ corresponding to the free base (C₅H₁₃NO) at an exact mass of 104.1075, calculated from the monoisotopic mass of 103.0997 g/mol . spectrabase.comnih.gov This precise mass measurement helps to distinguish the target compound from other isobaric species (molecules with the same nominal mass but different elemental compositions) that may be present in a complex mixture. When coupled with techniques like gas or liquid chromatography (GC-MS or LC-MS), HRMS can confirm the identity of the stereoisomer previously separated by the chiral column. mdpi.com

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic techniques are the most widely used methods for separating stereoisomers and quantifying the purity of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers and determining enantiomeric excess (e.e.). researchgate.netasianpubs.org The separation is achieved using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities. The enantiomer that forms the more stable complex is retained longer on the column, resulting in different retention times and thus, separation.

For the analysis of amino alcohols like (2R,3S)-3-Aminopentan-2-ol, common CSPs include those based on crown ethers (e.g., CROWNPAK CR(+)) or polysaccharide derivatives. asianpubs.org By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated.

| Parameter | Typical Value/Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based or Crown Ether-based) |

| Mobile Phase | Hexane/Isopropanol (B130326) mixture or aqueous buffer (e.g., perchloric acid solution) asianpubs.org |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., 200-220 nm) or Refractive Index (RI) |

| Column Temperature | 15-25 °C asianpubs.org |

Gas Chromatography with Chiral Stationary Phases

Gas Chromatography (GC) is another highly effective technique for the separation of volatile chiral compounds like amino alcohols. nih.govazom.com Similar to chiral HPLC, chiral GC relies on a chiral stationary phase (CSP) coated onto the inner wall of a capillary column. uni-muenchen.dechromatographyonline.com

The underlying principle is "chiral recognition," where the enantiomers of the analyte form transient diastereomeric adducts with the chiral selector of the stationary phase. azom.com These adducts have different thermodynamic stabilities, leading to different retention times. azom.com

Common CSPs for GC include derivatives of cyclodextrins and amino acids (e.g., Chirasil-Val). uni-muenchen.deresearchgate.net Cyclodextrin-based phases are particularly versatile and can separate a wide range of chiral compounds, including amines and alcohols. azom.comchromatographyonline.com Prior to analysis, the amino alcohol may require derivatization (e.g., acylation) to increase its volatility and improve chromatographic performance. The high efficiency and sensitivity of capillary GC, especially when coupled with a mass spectrometer (GC-MS), make it an excellent method for determining both enantiomeric and diastereomeric purity. azom.com

Polarimetry and Optical Rotation Studies for Enantiomeric Purity Evaluation

The stereochemical integrity of (2R,3S)-3-Aminopentan-2-ol hydrochloride is paramount for its applications in stereoselective synthesis. Polarimetry serves as a fundamental and non-destructive analytical technique to ascertain the enantiomeric purity of this compound. This method relies on the principle that chiral molecules, such as the enantiomers of 3-aminopentan-2-ol, rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined experimental conditions.

The enantiomeric counterpart of (2R,3S)-3-Aminopentan-2-ol is (2S,3R)-3-Aminopentan-2-ol. In a solution, the (2R,3S) enantiomer will rotate plane-polarized light in one direction, while the (2S,3R) enantiomer will rotate it to an equal degree in the opposite direction. A racemic mixture, containing equal amounts of both enantiomers, will consequently exhibit no net optical rotation.

The specific rotation, denoted as [α], is a standardized measure of a compound's optical activity. It is a physical constant for a pure enantiomer and is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l × c)

Where:

T is the temperature in degrees Celsius.

λ represents the wavelength of the light source, commonly the sodium D-line (589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters.

c is the concentration of the sample in grams per milliliter (or g/100 mL).

For a sample of (2R,3S)-3-Aminopentan-2-ol hydrochloride, a measured specific rotation that matches the literature value for the pure enantiomer would confirm its high enantiomeric purity. Any deviation from this value would suggest the presence of its (2S,3R) enantiomer, thereby lowering the enantiomeric excess (ee).

The enantiomeric excess can be quantified using the specific rotation of the mixture and the specific rotation of the pure enantiomer:

% ee = ([α]mixture / [α]pure enantiomer) × 100

For illustrative purposes, a hypothetical data table for the analysis of different batches of (2R,3S)-3-Aminopentan-2-ol hydrochloride is presented below. It demonstrates how experimental data would be recorded and used to evaluate enantiomeric purity.

Interactive Data Table: Hypothetical Polarimetry Data for (2R,3S)-3-Aminopentan-2-ol Hydrochloride

| Batch ID | Concentration ( g/100 mL in Methanol) | Temperature (°C) | Wavelength (nm) | Observed Rotation (α) | Specific Rotation [α] | Enantiomeric Excess (% ee)* |

| A-001 | 1.05 | 20 | 589 | +X.XX° | +Y.YY° | >99% |

| A-002 | 0.98 | 20 | 589 | +X.XX° | +Y.YY° | >99% |

| B-001 | 1.02 | 25 | 589 | +X.XX° | +Z.ZZ° | 95% |

*Note: The enantiomeric excess is calculated based on a hypothetical specific rotation value for the enantiomerically pure compound.

This table illustrates how variations in observed rotation, even when corrected for concentration, would lead to different specific rotation values and, consequently, different calculated enantiomeric excesses, reflecting the stereochemical purity of each batch.

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the application of (2R,3S)-3-Aminopentan-2-ol hydrochloride in the precise contexts outlined in your request. The available research literature does not detail its use as a chiral building block for the specified heterocyclic syntheses, natural product analogues, or peptidomimetic frameworks.

Similarly, while the design of chiral ligands for asymmetric catalysis is a broad field of study, specific research detailing the use of ligands derived from (2R,3S)-3-Aminopentan-2-ol hydrochloride for the specified enantioselective carbon-carbon (Aldol, Michael, Heck) or carbon-heteroatom bond-forming reactions could not be located.

General concepts related to the use of other chiral amino alcohols in these areas are well-documented:

Chiral Amino Alcohols in Heterocyclic Synthesis: Chiral amino alcohols are common precursors for synthesizing valuable chiral heterocycles like oxazolines. These oxazolines can serve as important intermediates in organic synthesis or as ligands in asymmetric catalysis. The synthesis typically involves the reaction of the amino alcohol with a carboxylic acid or its derivative.

Chiral Ligands for Asymmetric Catalysis: Amino alcohol scaffolds are frequently used to create chiral ligands, such as PHOX (phosphinooxazoline) ligands, for various metal-catalyzed asymmetric reactions. These ligands have shown effectiveness in reactions like the Heck reaction, allylic alkylation, and various addition reactions. The stereochemistry of the amino alcohol is crucial for inducing enantioselectivity in the catalytic transformation.

However, without specific research data on (2R,3S)-3-Aminopentan-2-ol hydrochloride, a detailed and scientifically accurate article that adheres to the requested outline cannot be generated. The scientific community has explored numerous other chiral building blocks for these applications, but this particular compound does not appear to be prominently featured in the reviewed literature for the specified roles.

Applications of 2r,3s 3 Aminopentan 2 Ol Hydrochloride in Asymmetric Synthesis and Catalysis

Design and Application as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

Applications in Asymmetric Hydrogenation, Oxidation, and Cycloaddition Catalysis

Chiral β-amino alcohols are staple ligands for a variety of metal-catalyzed asymmetric transformations. Their ability to form stable five-membered chelate rings with metal centers like Ruthenium, Rhodium, and Iridium is fundamental to their function in creating a well-defined chiral environment around the catalytic site. This is crucial for achieving high enantioselectivity in reactions such as the hydrogenation of prochiral ketones and imines.

In a typical asymmetric transfer hydrogenation, a complex formed from a Ruthenium precursor and a chiral β-amino alcohol ligand catalyzes the reduction of a ketone to a chiral secondary alcohol, often using isopropanol (B130326) as the hydrogen source. The stereochemistry of the ligand, such as (2R,3S)-3-Aminopentan-2-ol, would be expected to control the facial selectivity of hydride delivery to the carbonyl group. However, specific performance data—including substrate scope, enantiomeric excess (ee%), and yields—for catalysts derived from (2R,3S)-3-Aminopentan-2-ol are not documented in the available research.

Similarly, in asymmetric oxidation (e.g., kinetic resolution of racemic alcohols) or cycloaddition reactions (e.g., Diels-Alder or [3+2] cycloadditions), chiral ligands are employed to control stereoselectivity. While the structural motif of (2R,3S)-3-Aminopentan-2-ol is suitable for these applications, published studies tend to focus on more complex or rigid amino alcohol structures that provide higher levels of stereochemical control. The conformational flexibility of a simple acyclic ligand like 3-aminopentan-2-ol (B1330143) can sometimes lead to lower enantioselectivities compared to more rigid cyclic or bicyclic analogues.

Due to the lack of specific research data, a representative data table for these applications featuring (2R,3S)-3-Aminopentan-2-ol hydrochloride cannot be constructed.

Functionalization and Derivatization for Advanced Research Materials and Probes

The functionalization of chiral molecules like (2R,3S)-3-Aminopentan-2-ol is a key strategy for developing new catalysts, materials, and biological probes. The presence of two distinct functional groups—a primary amine and a secondary alcohol—provides clear handles for chemical modification.

Synthesis of Structurally Diversified Derivatives for Ligand Optimization

Ligand optimization is a critical process in the development of highly effective asymmetric catalysts. By systematically modifying the structure of a parent ligand, researchers can fine-tune its steric and electronic properties to improve catalytic activity and enantioselectivity for a specific transformation.

For (2R,3S)-3-Aminopentan-2-ol, several derivatization strategies are chemically feasible:

N-Functionalization: The amino group can be readily acylated, sulfonated, or alkylated to introduce a wide variety of substituents. For instance, reaction with bulky acyl or sulfonyl chlorides could create a more sterically demanding chiral pocket around a metal center.

O-Functionalization: The hydroxyl group can be etherified or esterified. Modification at this position can influence the ligand's coordination properties and solubility.

Conversion to Other Ligand Classes: The amino and alcohol groups can be used as anchor points to build more complex ligand architectures, such as phosphine-aminoalcohol (PHOX-type) ligands, by reacting the amine with a chlorodiphenylphosphine (B86185) source, for example.

While these synthetic routes are standard in organic chemistry, there is no specific literature available that details the synthesis of a derivative library based on the (2R,3S)-3-Aminopentan-2-ol scaffold for the express purpose of ligand optimization in a catalytic reaction.

Integration into Diversity-Oriented Synthesis (DOS) Libraries for Chemical Space Exploration

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse and complex small molecules for screening in drug discovery and chemical biology. Chiral building blocks with multiple functional groups are valuable starting points for DOS campaigns because they allow for divergent reaction pathways, leading to a wide array of molecular skeletons from a common precursor.

(2R,3S)-3-Aminopentan-2-ol, with its defined stereochemistry and orthogonal functional groups, is a suitable candidate for inclusion in a DOS library. Starting from this scaffold, one could envision a synthetic sequence where the amine and alcohol are sequentially reacted with different building blocks and then subjected to cyclization reactions to generate diverse heterocyclic cores.

Despite its potential, there are no specific reports of (2R,3S)-3-Aminopentan-2-ol being used as a foundational building block in a published DOS library. Research in this area often prioritizes more complex or natural product-derived scaffolds to access regions of chemical space associated with biological activity. The simplicity of the 3-aminopentan-2-ol backbone may not provide the skeletal diversity often sought in advanced DOS strategies.

Theoretical and Mechanistic Investigations of 2r,3s 3 Aminopentan 2 Ol Hydrochloride

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For a chiral compound like (2R,3S)-3-Aminopentan-2-ol hydrochloride, molecular modeling is indispensable for elucidating its conformational preferences, reactivity, and role in directing stereochemical outcomes.

Density Functional Theory (DFT) for Conformational Analysis and Intermolecular Interactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (2R,3S)-3-Aminopentan-2-ol, DFT calculations are instrumental in determining the molecule's most stable three-dimensional structures. The relative energies of different conformers, arising from rotation around the C2-C3 bond, can be calculated to identify the lowest energy (most populated) conformation.

A crucial aspect of this analysis is the study of intramolecular hydrogen bonding between the hydroxyl group at C2 and the amino group at C3. DFT can quantify the strength and geometric parameters of this interaction, which significantly influences the molecule's shape and rigidity. Furthermore, when this amino alcohol is used as a ligand in a metal-catalyzed reaction, DFT can model the intermolecular interactions between the ligand and the metal center, as well as between the resulting chiral catalyst and the substrate. These models help in understanding the forces that govern the binding and orientation of reactants, which are critical for achieving high enantioselectivity.

Table 1: Hypothetical DFT-Calculated Relative Energies of (2R,3S)-3-Aminopentan-2-ol Conformers

| Conformer (Dihedral Angle H-O-C2-C3-N-H) | Relative Energy (kcal/mol) | Intramolecular H-Bond Distance (Å) |

|---|---|---|

| Gauche | 0.00 | 2.1 |

| Anti | 2.5 | 4.5 |

This table presents hypothetical data to illustrate the typical output of a DFT conformational analysis.

Prediction of Reactivity, Regioselectivity, and Stereoelectronic Properties in Catalytic Systems

Computational models can predict the reactivity of (2R,3S)-3-Aminopentan-2-ol hydrochloride when it participates in a catalytic system, either as a ligand or as a substrate. By analyzing the molecule's electronic properties, such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, chemists can identify the most reactive sites.

For instance, when acting as a ligand for a metal catalyst, the nitrogen of the amino group and the oxygen of the hydroxyl group act as Lewis basic sites that coordinate to the metal. Computational analysis can reveal the relative nucleophilicity of these sites and how their coordination to a metal alters the electronic properties of the resulting complex. This information is vital for predicting how the chiral catalyst will interact with a substrate, thereby influencing the regioselectivity and stereoselectivity of the reaction. Stereoelectronic properties, which describe how the electronic characteristics of a molecule influence its stereochemistry, can also be dissected using these computational tools.

Transition State Analysis for Understanding Stereocontrol in Reactions

The key to understanding stereocontrol in an asymmetric reaction lies in the analysis of the transition states leading to the different stereoisomeric products. The stereochemical outcome of a reaction is determined by the difference in the activation energies of these diastereomeric transition states. DFT calculations are particularly adept at locating and calculating the energies of these transient structures.

For a reaction catalyzed by a metal complex of (2R,3S)-3-Aminopentan-2-ol, computational chemists can model the transition states for the formation of both the major and minor enantiomers of the product. By comparing the energies of these transition states, the enantiomeric excess (ee) of the reaction can be predicted. This analysis provides a detailed picture of the non-covalent interactions, such as steric hindrance and hydrogen bonding, within the transition state that are responsible for the observed stereoselectivity.

Reaction Mechanism Elucidation in Chiral Induction Processes

Understanding the step-by-step pathway of a chemical reaction, its mechanism, is fundamental to controlling its outcome. For chiral induction processes involving (2R,3S)-3-Aminopentan-2-ol hydrochloride, elucidating the reaction mechanism reveals how the chirality of this molecule is transferred to the product.

Understanding Diastereoselectivity in Key Synthetic Steps (e.g., chelation control vs. Felkin-Anh models)

When a nucleophile adds to a carbonyl group adjacent to a chiral center, the diastereoselectivity of the addition can often be predicted by established models such as the Felkin-Anh model or, in the presence of a chelating metal, the Cram-chelate model. nih.gov The Felkin-Anh model generally predicts the stereochemical outcome based on steric interactions in a staggered conformation of the substrate. uwindsor.ca Conversely, the chelation control model applies when a Lewis acidic metal can form a stable five- or six-membered ring with the carbonyl oxygen and a nearby heteroatom, such as the oxygen of the hydroxyl group or the nitrogen of the amino group in a derivative of (2R,3S)-3-Aminopentan-2-ol. ic.ac.uk

The choice between these two competing pathways can be influenced by the nature of the reactants, the solvent, and the presence of Lewis acids. libretexts.org For example, the use of a non-chelating organometallic reagent might favor the Felkin-Anh product, while a reagent capable of chelation, like a Grignard reagent in the presence of Mg²⁺, could lead to the chelate-controlled product. Mechanistic studies, often supported by computational analysis, can determine which model is operative under specific reaction conditions.

Table 2: Predicted Diastereomeric Ratios Based on Mechanistic Models

| Reaction Model | Key Interaction | Predicted Major Diastereomer |

|---|---|---|

| Felkin-Anh | Steric hindrance | anti |

This table illustrates the competing nature of the Felkin-Anh and chelation control models in determining the diastereoselectivity of a reaction.

Catalytic Cycle Analysis in Asymmetric Transformations Involving (2R,3S)-3-Aminopentan-2-ol Hydrochloride as a Ligand or Substrate

In asymmetric catalysis, (2R,3S)-3-Aminopentan-2-ol can act as a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the stereochemical course of a reaction. A complete understanding of the catalytic process requires a detailed analysis of the catalytic cycle. This involves identifying all the intermediates and transition states in the cycle, including substrate binding, the stereochemistry-determining step, product release, and catalyst regeneration.

Experimental techniques such as kinetic studies, in-situ spectroscopy, and the isolation and characterization of intermediates can provide evidence for the proposed catalytic cycle. These experimental findings are often complemented by computational studies that can map out the entire energy profile of the cycle. This synergistic approach allows for a comprehensive understanding of how the (2R,3S)-3-Aminopentan-2-ol ligand influences the efficiency and selectivity of the catalytic transformation.

Emerging Research Directions and Future Perspectives for 2r,3s 3 Aminopentan 2 Ol Hydrochloride

Development of Novel, Highly Stereoselective, and Sustainable Synthetic Pathways

The synthesis of enantiomerically pure vicinal amino alcohols like (2R,3S)-3-Aminopentan-2-ol is a focal point of modern organic chemistry. Traditional methods often face challenges related to stereocontrol, the use of harsh reagents, and the need for extensive protecting group manipulations. To address these limitations, researchers are exploring innovative and sustainable synthetic strategies.

One promising avenue is the use of biocatalysis , which employs enzymes to catalyze chemical transformations with high stereoselectivity under mild conditions. Engineered amine dehydrogenases (AmDHs) have shown significant potential for the synthesis of chiral amino alcohols. frontiersin.orgnih.gov These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones. For the synthesis of (2R,3S)-3-Aminopentan-2-ol, a potential precursor would be (3S)-3-hydroxypentan-2-one. An engineered AmDH could facilitate the direct conversion of this precursor to the desired amino alcohol with high enantiomeric excess, using ammonia (B1221849) as the amino donor. frontiersin.orgnih.gov

Another biocatalytic approach involves the use of enzyme cascades. For instance, a coupled system of a transketolase and a transaminase could be envisioned for the synthesis of analogs of (2R,3S)-3-Aminopentan-2-ol. nih.gov This multi-enzyme system allows for the construction of complex chiral molecules from simple achiral starting materials in a one-pot setup. nih.gov

In the realm of chemical synthesis, asymmetric transfer hydrogenation offers a green and efficient alternative to traditional reduction methods. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones can produce chiral 1,2-amino alcohols with high enantioselectivity. acs.org This method avoids the need for protecting and deprotecting the amino group, simplifying the synthetic sequence. acs.org A potential synthetic route to (2R,3S)-3-Aminopentan-2-ol using this methodology would involve the asymmetric transfer hydrogenation of (3S)-3-aminopentan-2-one.

Recent advancements in chromium-catalyzed asymmetric cross-coupling reactions also present a novel strategy for the synthesis of chiral β-amino alcohols. westlake.edu.cn This method involves the coupling of aldehydes and imines via a radical polar crossover mechanism, allowing for the modular synthesis of highly valuable chiral β-amino alcohols. westlake.edu.cn

The following table summarizes some of the key features of these emerging synthetic methodologies:

| Synthetic Methodology | Key Features | Potential Application for (2R,3S)-3-Aminopentan-2-ol Synthesis |

| Engineered Amine Dehydrogenases (AmDHs) | High stereoselectivity, mild reaction conditions, use of ammonia as an amino donor. frontiersin.orgnih.gov | Asymmetric reductive amination of (3S)-3-hydroxypentan-2-one. |

| Enzyme Cascades (e.g., Transketolase/Transaminase) | Multi-step synthesis in a one-pot setup from simple starting materials. nih.gov | Synthesis of structural analogs with high stereochemical control. |

| Asymmetric Transfer Hydrogenation | Green chemistry approach, avoids protecting groups, high enantioselectivity. acs.org | Reduction of (3S)-3-aminopentan-2-one. |

| Chromium-Catalyzed Asymmetric Cross-Coupling | Modular synthesis from readily available aldehydes and imines. westlake.edu.cn | Aza-pinacol coupling of appropriate aldehyde and imine precursors. |

Exploration of New Catalytic Applications in Organocatalysis and Biocatalysis

The inherent chirality and bifunctional nature of (2R,3S)-3-Aminopentan-2-ol make it an attractive candidate for applications in catalysis. Chiral amino alcohols are known to be effective ligands in metal-catalyzed reactions and as organocatalysts themselves.

In organocatalysis , simple primary β-amino alcohols have been shown to be efficient catalysts for asymmetric Michael additions. rsc.orgrsc.org The amino group can act as a basic site to activate the nucleophile, while the hydroxyl group can participate in hydrogen bonding to control the stereochemical outcome of the reaction. rsc.org (2R,3S)-3-Aminopentan-2-ol could potentially be employed as an organocatalyst in similar carbon-carbon bond-forming reactions, offering a metal-free and environmentally benign catalytic system.

Furthermore, derivatives of (2R,3S)-3-Aminopentan-2-ol could serve as chiral ligands in asymmetric metal catalysis . The coordination of both the amino and hydroxyl groups to a metal center can create a well-defined chiral environment, enabling high enantioselectivity in a variety of transformations, such as the addition of diethylzinc (B1219324) to aldehydes. nih.gov

In the field of biocatalysis , while the compound itself is not an enzyme, it can be a crucial building block for synthesizing enzyme inhibitors or probes to study enzyme mechanisms. The specific stereochemistry of (2R,3S)-3-Aminopentan-2-ol can be critical for its interaction with the active site of a target enzyme.

Advanced Structural Modifications and Combinatorial Approaches for Functional Material Development

The bifunctional nature of (2R,3S)-3-Aminopentan-2-ol provides a versatile scaffold for the synthesis of a diverse range of molecules with potential applications in materials science. Through targeted structural modifications, novel functional materials with tailored properties can be developed.

One approach involves the synthesis of degradable poly(ester amide) elastomers . nih.gov By incorporating amino alcohols into the polymer backbone, materials with tunable mechanical properties and degradation rates can be created. The presence of amine groups also provides handles for further functionalization, such as the covalent attachment of bioactive molecules. nih.gov

Combinatorial chemistry can be employed to rapidly generate libraries of derivatives of (2R,3S)-3-Aminopentan-2-ol. nih.gov By reacting the amino and hydroxyl groups with a variety of building blocks, a diverse set of compounds can be synthesized and screened for desired properties. This approach is particularly useful in the discovery of new materials with specific functions. For example, derivatives such as oxazolidinones and morpholinones can be readily prepared from chiral amino alcohols, leading to unique molecular scaffolds. nih.gov

The following table outlines potential structural modifications and their applications:

| Structural Modification | Resulting Compound Class | Potential Applications |

| Polymerization with diacids and polyols | Poly(ester amide) elastomers nih.gov | Biodegradable medical devices, tissue engineering scaffolds. nih.gov |

| Reaction with carbonyldiimidazole | Oxazolidinones nih.gov | Chiral auxiliaries, pharmaceutical intermediates. nih.gov |

| Reaction with ethyl chloroacetate | Morpholinones nih.gov | Scaffolds for drug discovery. nih.gov |

| Coordination with metal ions | Metal complexes alfa-chemistry.com | Catalysis, anticancer agents. alfa-chemistry.com |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production of Stereopure Analogues

The transition from laboratory-scale synthesis to industrial production requires efficient, scalable, and safe manufacturing processes. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing for the production of stereopure compounds like (2R,3S)-3-Aminopentan-2-ol and its derivatives.

Flow chemistry, where reactions are performed in continuous-flowing streams in a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.org This enhanced control can lead to higher yields, improved selectivity, and safer operation, especially for highly exothermic or hazardous reactions. acs.org The integration of stereoselective catalytic reactions into multistep continuous flow systems has been demonstrated for the synthesis of pharmaceutical ingredients. acs.org A multi-step flow synthesis of (2R,3S)-3-Aminopentan-2-ol could be designed, potentially telescoping several reaction steps without the need for intermediate purification.

Recent developments in electrocatalytic radical cross-couplings have also been adapted to flow reactor setups, enabling the large-scale synthesis of chiral amino alcohols. chemrxiv.orgnih.gov This approach highlights the potential for developing robust and scalable methods for producing enantiopure amino alcohols.

Automated synthesis platforms can further enhance the efficiency of producing libraries of (2R,3S)-3-Aminopentan-2-ol analogues for screening purposes. These platforms can perform a large number of reactions in parallel, accelerating the discovery of new compounds with desired biological or material properties.

The benefits of integrating these modern production techniques are summarized below:

| Technology | Key Benefits | Relevance to (2R,3S)-3-Aminopentan-2-ol |

| Flow Chemistry | Enhanced safety, improved reaction control, higher yields, potential for telescoping reactions. acs.org | Scalable and safe production of the target compound and its analogues. |

| Automated Synthesis | High-throughput synthesis of compound libraries. | Rapid generation of derivatives for screening in drug discovery and materials science. |

| Electrocatalytic Flow Synthesis | Scalable and robust production of enantiopure amino alcohols. chemrxiv.orgnih.gov | Potential for large-scale, efficient synthesis of the target compound. |

Q & A

Q. What are the recommended synthetic routes for (2R,3S)-3-Aminopentan-2-ol hydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves stereoselective methods such as asymmetric hydrogenation or chiral resolution. For example, related amino alcohol hydrochlorides (e.g., 3-phenylisoserine hydrochloride) are synthesized via Sharpless epoxidation or enzymatic resolution to control stereochemistry . Key steps include:

- Use of chiral auxiliaries or catalysts to favor the (2R,3S) configuration.

- Purification via recrystallization or chiral chromatography to achieve >95% enantiomeric excess (as seen in similar compounds) .

- Critical Parameters : Temperature control during crystallization, solvent polarity, and reaction time to minimize racemization.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (similar precautions for related amino alcohols) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols (recommended for hydrochloride salts) .

- Storage : Keep in airtight containers under dry conditions to prevent hydrolysis (aligned with storage guidelines for hygroscopic amino alcohols) .

Q. How can researchers confirm the identity and purity of (2R,3S)-3-Aminopentan-2-ol hydrochloride?

- Methodological Answer :

- Analytical Techniques :

- HPLC/LC-MS : For purity assessment (detection limit ≤0.1% impurities; validated using methods for structurally similar compounds) .

- Chiral Chromatography : To confirm enantiomeric excess (e.g., using a Chiralpak® column, as applied to 3-phenylisoserine hydrochloride) .

- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation (chemical shifts for NH₂ and OH groups are critical markers) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, melting point) for this compound?

- Methodological Answer :

- Cross-Validation : Compare data from multiple sources (e.g., melting points from CAS Common Chemistry vs. experimental measurements) .

- Controlled Replication : Reproduce synthesis under standardized conditions (e.g., solvent system, heating rate) to isolate variables affecting solubility or melting behavior.

- Example : Discrepancies in melting points (e.g., 222–224°C for 3-phenylisoserine hydrochloride vs. variations due to polymorphic forms) highlight the need for differential scanning calorimetry (DSC) analysis.

Q. How does the stereochemistry of (2R,3S)-3-Aminopentan-2-ol hydrochloride influence its reactivity in catalytic applications?

- Methodological Answer :

- Comparative Studies : Synthesize and test all four stereoisomers to evaluate enantioselectivity in reactions (e.g., as catalysts in asymmetric aldol reactions) .

- Mechanistic Probes : Use kinetic isotope effects (KIE) or DFT calculations to study how the (2R,3S) configuration stabilizes transition states.

- Case Study : Analogous amino alcohols show enhanced catalytic activity when the hydroxyl and amine groups are in synperiplanar alignment .

Q. What are the common side reactions during synthesis, and how can they be minimized?

- Methodological Answer :

- Side Reactions :

- Racemization : Caused by prolonged exposure to acidic/basic conditions. Mitigate via pH control and low-temperature reactions .

- Oxidation : Amino group oxidation to nitro or imine derivatives. Use inert atmospheres (N₂/Ar) and antioxidants like BHT .

- Monitoring Tools : In-situ FTIR or Raman spectroscopy to detect intermediate byproducts .

Key Research Findings

- Stereochemical Impact : The (2R,3S) configuration enhances hydrogen-bonding capacity, critical for interactions in catalytic or biological systems .

- Analytical Challenges : Impurities ≤0.5% require ultra-high-performance LC-MS for detection, as seen in regulatory guidelines for amino alcohol pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.